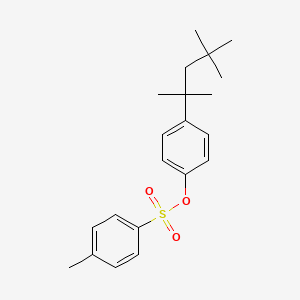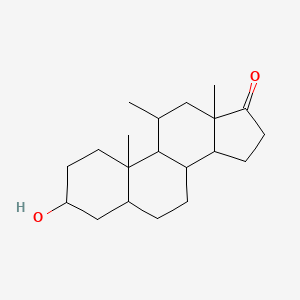
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(4-ブロモフェニル)-2-フリル)-N-(2-ニトロフェニル)プロパンアミドは、複数の官能基を持つ複雑な構造を持つ有機化合物です。
準備方法
合成経路と反応条件
3-(5-(4-ブロモフェニル)-2-フリル)-N-(2-ニトロフェニル)プロパンアミドの合成は、通常、中間体の調製から始まる複数のステップを伴います。一般的な方法の1つは、塩基の存在下で4-ブロモベンズアルデヒドをフルフラールと反応させて5-(4-ブロモフェニル)-2-フリルメタノールを形成させることです。この中間体は、次に塩基の存在下で2-ニトロベンゾイルクロリドと反応させて最終生成物を得ます。
工業的製造方法
この化合物の工業的製造は、同様の合成経路を使用する可能性がありますが、より大規模に行われます。反応条件は、高収率と純度を確保するために最適化されています。これらの反応で使用される一般的な溶媒には、ジクロロメタンとジメチルスルホキシドがあり、触媒としてはパラジウム炭素などが使用される場合があります。
化学反応の分析
反応の種類
3-(5-(4-ブロモフェニル)-2-フリル)-N-(2-ニトロフェニル)プロパンアミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸を形成するために酸化することができます。
還元: 還元反応は、ニトロ基をアミン基に変換できます。
置換: 臭素原子は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムやパラジウム触媒の存在下での水素ガスなどの還元剤が使用されます。
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの求核剤が一般的に使用されます。
主な生成物
酸化: 対応するカルボン酸。
還元: アミノ誘導体。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
3-(5-(4-ブロモフェニル)-2-フリル)-N-(2-ニトロフェニル)プロパンアミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 特定のタンパク質と相互作用する能力により、生化学プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療特性について調査されています。
工業: 特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
3-(5-(4-ブロモフェニル)-2-フリル)-N-(2-ニトロフェニル)プロパンアミドの作用機序は、酵素や受容体などの分子標的との相互作用に関与しています。この化合物の官能基により、これらの標的との水素結合やその他の相互作用を形成して、その活性を調節することができます。関与する特定の経路には、酵素活性の阻害や受容体シグナル伝達の調節が含まれる場合があります。
類似化合物との比較
類似化合物
4-ブロモベンゾフェノン: 構造は似ていますが、フリル基とニトロフェニル基がありません。
2-ニトロベンゾフェノン: ニトロフェニル基を含みますが、フリル基とブロモフェニル基がありません。
5-(4-ブロモフェニル)-2-フリルメタノール: 標的化合物の合成における中間体。
独自性
3-(5-(4-ブロモフェニル)-2-フリル)-N-(2-ニトロフェニル)プロパンアミドは、特定の化学反応性と生物活性を付与する官能基の組み合わせにより、ユニークです。これは、研究や産業におけるさまざまな用途に役立つ化合物です。
特性
CAS番号 |
853331-06-3 |
|---|---|
分子式 |
C19H15BrN2O4 |
分子量 |
415.2 g/mol |
IUPAC名 |
3-[5-(4-bromophenyl)furan-2-yl]-N-(2-nitrophenyl)propanamide |
InChI |
InChI=1S/C19H15BrN2O4/c20-14-7-5-13(6-8-14)18-11-9-15(26-18)10-12-19(23)21-16-3-1-2-4-17(16)22(24)25/h1-9,11H,10,12H2,(H,21,23) |
InChIキー |
XMYFEYBIRGAHCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)


